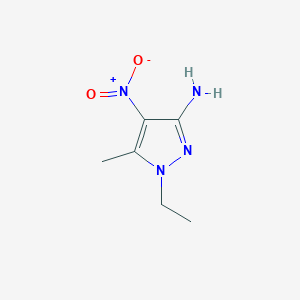

1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-ethyl-5-methyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-9-4(2)5(10(11)12)6(7)8-9/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIVHKLPFKSHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649352 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170024-12-0 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of ethyl hydrazine with 4-nitro-3-methyl-1H-pyrazole under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various organic solvents . Major products formed from these reactions include reduced amines, substituted pyrazoles, and oxidized derivatives .

Scientific Research Applications

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Nitro Group Effects

The nitro group in this compound distinguishes it from non-nitro analogs like 1-ethyl-3-methyl-1H-pyrazol-5-amine . Nitro groups are strong electron-withdrawing moieties, which can polarize the pyrazole ring, enhancing reactivity in nucleophilic aromatic substitution or reduction reactions. For example, 1-methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9) shares a nitro group but lacks ethyl and methyl substituents, resulting in a simpler structure with lower molecular weight (142.12 g/mol vs. 195.19 g/mol) .

Alkyl vs. Aryl Substituents

Replacing the ethyl group with a phenyl ring (as in 3-methyl-1-phenyl-1H-pyrazol-5-amine , CAS 1131-18-6) introduces aromaticity, favoring π-π stacking in crystal lattices or protein binding pockets . This phenyl derivative has a higher molecular weight (173.21 g/mol) compared to the ethyl-methyl-nitro compound, despite lacking a nitro group.

Functional Group Diversity

The ethoxy group in 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1497999-11-7) increases lipophilicity, making it suitable for hydrophobic environments in agrochemical formulations . In contrast, the trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7) improves metabolic stability and bioavailability, a key feature in drug design .

Spectral and Physicochemical Comparisons

- Spectral Data : 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7) has a molecular ion peak at m/z 179.14 (HRMS), consistent with its molecular formula .

Biological Activity

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₀N₄O₂. Its structure consists of a pyrazole ring with an ethyl group at the first position, a methyl group at the fifth position, and a nitro group at the fourth position. This unique arrangement contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be accomplished through various synthetic routes, including:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | Hydrogen gas, palladium catalyst | Low pressure, room temperature |

| Substitution | Alkyl halides or acyl chlorides | Base (e.g., sodium hydroxide) |

| Cyclization | Acidic or basic conditions | Varies based on desired product |

These methods allow for the modification of the compound to enhance its biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells. The compound's mechanism involves interactions with molecular targets that regulate cell proliferation and apoptosis pathways .

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory properties. Studies have reported that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds derived from similar pyrazole structures have shown IC₅₀ values for COX inhibition comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components such as enzymes and receptors, leading to therapeutic effects. The compound has been noted for its ability to modulate several biological pathways through these interactions.

Case Studies

Several studies have explored the biological effects of pyrazole derivatives, including this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyrazole exhibited antiproliferative effects on multiple cancer cell lines. Specifically, this compound showed significant inhibition rates against colorectal and renal cancer cells .

- Anti-inflammatory Activity : In vivo studies indicated that this compound could reduce inflammation in animal models, showcasing its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-3-nitro-1H-pyrazol-4-amines | Nitro group at the third position | Different positioning of the nitro group |

| 1-Methyl-4-nitro-1H-pyrazol-3-amines | Methyl group instead of ethyl | Variation in alkyl substituent |

| 4-Nitro-1H-pyrazol-3-amines | Lacks ethyl group | Changes chemical properties due to missing substituent |

The presence of both an ethyl and a nitro group in this compound enhances its reactivity and potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-5-methyl-4-nitro-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step functionalization of pyrazole cores. A plausible route includes:

- Step 1: Alkylation of 5-methyl-1H-pyrazol-3-amine with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at N1 .

- Step 2: Nitration at the C4 position using HNO₃/H₂SO₄ or acetyl nitrate, controlling temperature (0–5°C) to avoid over-nitration .

Critical factors include solvent polarity (e.g., dichloromethane vs. DMSO), stoichiometry of nitrating agents, and reaction time. Yields vary from 50–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR identifies substituent positions (e.g., ethyl group δ ~1.3–1.5 ppm; nitro group deshields adjacent protons to δ ~8.0–8.5 ppm). ¹³C NMR confirms nitration via C4 carbon shifts to ~140–150 ppm .

- MS: High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 201.0984 for C₆H₁₀N₄O₂) .

- IR: Nitro group absorption bands at ~1520 cm⁻¹ and 1350 cm⁻¹ confirm C–NO₂ stretching .

Q. How does the nitro group at C4 influence the compound’s solubility and stability?

Methodological Answer: The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing stability under acidic/basic conditions. Stability studies (via HPLC or TLC) show decomposition at pH < 2 or > 10, necessitating storage in neutral, anhydrous environments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The nitro group’s electron-withdrawing effect directs nucleophilic attack to C3 or C5 positions. Solvent effects (e.g., polarizable continuum models) refine predictions for reaction pathways .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole derivatives with nitro substituents?

Methodological Answer:

- Dose-Response Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in E. coli vs. mammalian cells).

- Metabolite Profiling: LC-MS/MS identifies degradation products that may confound bioactivity results .

- Structural Analog Comparison: Contrast with analogs like 4-chloro-1-ethyl-5-methyl-1H-pyrazol-3-amine to isolate nitro-specific effects .

Q. What are the mechanistic implications of this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Inhibition Assays: Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to quantify CYP1A2/CYP3A4 inhibition.

- Docking Simulations (AutoDock Vina): Predict binding poses in enzyme active sites, highlighting hydrogen bonding with nitro oxygen and hydrophobic interactions with ethyl/methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.